molecular formula C12H10BrNO B13418425 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone

1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone

Cat. No.: B13418425
M. Wt: 264.12 g/mol
InChI Key: PYZJZGLJFOVHRH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone is an organic compound with a pyridinone core structure substituted with a bromophenyl group at the 1-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-5-Methyl-2(1H)-Pyridinone is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methylpyridin-2-one

InChI

InChI=1S/C12H10BrNO/c1-9-2-7-12(15)14(8-9)11-5-3-10(13)4-6-11/h2-8H,1H3

InChI Key

PYZJZGLJFOVHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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